Product packaging for 4-(4-Ethylphenyl)pyrrolidin-3-amine(Cat. No.:CAS No. 1935897-70-3)

4-(4-Ethylphenyl)pyrrolidin-3-amine

Cat. No.: B1488700
CAS No.: 1935897-70-3
M. Wt: 190.28 g/mol
InChI Key: ASYYMZGVBBZLNF-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)pyrrolidin-3-amine is a chemical compound belonging to the class of pyrrolidine-based amines. This structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a versatile building block for the synthesis of more complex molecules. The pyrrolidine ring is a common scaffold found in biologically active compounds, and amines at the 3-position are key functional groups for further chemical modification . Compounds featuring the pyrrolidin-3-amine core have been investigated for a range of therapeutic areas. Research on analogous structures has shown potential in the development of enzyme inhibitors, such as alpha-glucosidase inhibitors for managing type 2 diabetes and as novel anticonvulsant agents in models of epilepsy . Furthermore, the (3S,4S)-disubstituted pyrrolidine motif is a recognized pharmacophore in the design of potent renin inhibitors for cardiovascular disease . This combination of a lipophilic 4-ethylphenyl group and a reactive amine group makes this compound a valuable intermediate for drug discovery. Researchers can utilize the primary amine for conjugation reactions, amide bond formation, or reductive amination to create diverse chemical libraries for biological screening. This compound is provided for research purposes as a building block in synthetic chemistry and for in vitro biological screening. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B1488700 4-(4-Ethylphenyl)pyrrolidin-3-amine CAS No. 1935897-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethylphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYYMZGVBBZLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(4-Ethylphenyl)pyrrolidin-3-amine

A retrosynthetic analysis of this compound identifies several potential disconnection points, leading to plausible starting materials. The core pyrrolidine (B122466) ring and its substituents can be deconstructed in a few logical ways.

Pathway A: C-N and C-C Bond Disconnection

This common approach involves breaking the N1-C2 and C3-C4 bonds of the pyrrolidine ring. This strategy points towards a Michael addition-type reaction. The target molecule can be disconnected to a 4-(4-ethylphenyl)-3-nitrobutanoate intermediate. This precursor, in turn, can be traced back to two simpler starting materials: 4-ethylbenzaldehyde (B1584596) and a nitroacetate (B1208598) derivative. This pathway is advantageous as it builds the key C3-C4 bond stereoselectively.

Pathway B: Cyclization of an Acyclic Precursor

An alternative disconnection strategy involves breaking two C-N bonds (N1-C2 and N1-C5). This suggests an acyclic precursor containing the pre-formed carbon skeleton, such as a 1,4-dihalide or a protected amino alcohol. For instance, a 2-(4-ethylphenyl)-3-aminobutane-1,4-diol could be a key precursor, which upon double intramolecular substitution would yield the pyrrolidine ring.

These approaches form the basis for designing and optimizing the synthetic routes discussed in the following sections.

Development and Optimization of Synthetic Routes

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with numerous methods that can be adapted for the specific synthesis of this compound. organic-chemistry.org

The target molecule contains two chiral centers at positions C3 and C4 of the pyrrolidine ring, making stereoselective synthesis crucial for obtaining specific isomers.

Catalyst-Controlled Synthesis : Asymmetric catalysis offers a powerful tool for establishing the desired stereochemistry. For example, a rhodium- or iridium-catalyzed asymmetric hydrogenation of a suitable pyrroline (B1223166) precursor could set the stereocenters with high enantioselectivity. mdpi.com Similarly, palladium-catalyzed intramolecular amination of an acyclic precursor with chiral ligands can achieve stereocontrolled cyclization. organic-chemistry.org

Chiral Pool Synthesis : Readily available chiral starting materials, such as amino acids (e.g., aspartic acid) or tartaric acid, can be used. These materials provide a pre-existing stereocenter that can be elaborated through a series of chemical transformations to construct the pyrrolidine ring with the desired stereochemistry.

Auxiliary-Controlled Synthesis : A chiral auxiliary can be attached to a precursor to direct the stereochemical outcome of a key bond-forming reaction, such as a Michael addition or an alkylation. researchgate.net After the desired stereochemistry is established, the auxiliary is removed.

The table below summarizes potential stereoselective methods.

MethodDescriptionKey Reagents/Catalysts
Asymmetric HydrogenationReduction of a C=C bond in a pyrroline intermediate using a chiral catalyst to create specific stereocenters.Chiral Rhodium or Iridium complexes (e.g., with BINAP or DuPhos ligands)
Chiral Auxiliary Michael AdditionA chiral auxiliary directs the addition of a nucleophile to an α,β-unsaturated system, controlling the stereochemistry at C3 and C4.Evans oxazolidinones, SAMP/RAMP hydrazones
Intramolecular C-H AminationPalladium-catalyzed cyclization of an amine onto an unactivated C-H bond, with stereocontrol achieved through chiral ligands.(pyrox)Pd(II)(TFA)₂

To explore the structure-activity relationship of related compounds, parallel and combinatorial synthesis techniques can be employed to create a library of derivatives based on the this compound scaffold. uzh.ch

This is often achieved using solid-phase synthesis, where the pyrrolidine core is attached to a polymer resin. nih.gov The attached molecule can then be subjected to a series of reactions in parallel, using a diverse set of building blocks to modify the 3-amino group or introduce substituents on the pyrrolidine nitrogen. For instance, a library of amides could be generated by reacting the resin-bound 3-amino group with a collection of different carboxylic acids. researchgate.net This high-throughput approach allows for the rapid generation of hundreds or thousands of distinct compounds for screening purposes. mdpi.com

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. researchgate.net

Use of Greener Solvents : Replacing hazardous organic solvents like dichloromethane (B109758) or DMF with more benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is a key strategy. Some cyclocondensation reactions to form heterocyclic rings can be performed effectively in water. researchgate.net

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improved yields. researchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Catalysis : Utilizing recyclable catalysts, such as solid-supported metal catalysts or organocatalysts, can minimize waste and reduce the need for heavy metals.

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the preparation of specific intermediates. Based on the retrosynthetic analysis, several key precursors can be proposed.

A plausible route involves the reaction of 4-ethylbenzaldehyde with nitromethane (B149229) to form a nitroalkene. Subsequent Michael addition of a malonate derivative, followed by reduction of the nitro group and cyclization, would lead to the pyrrolidine ring. The table below lists some potential key intermediates.

IntermediateStructureRole in Synthesis
1-Ethyl-4-(2-nitrovinyl)benzene4-Et-C₆H₄-CH=CH-NO₂Michael acceptor for building the carbon skeleton.
Diethyl 2-((4-ethylphenyl)(nitro)methyl)malonate4-Et-C₆H₄-CH(NO₂)-CH(CO₂Et)₂Precursor to the substituted butane (B89635) chain after Michael addition.
(3S,4R)-4-(4-Ethylphenyl)-3-aminopyrrolidine-1-carboxylateA Boc-protected version of the target compoundA stable, protected intermediate suitable for further modification or deprotection.
2-(4-Ethylphenyl)-3-azidobutane-1,4-diol4-Et-C₆H₄-CH(CH₂OH)-CH(N₃)-CH₂OHAn acyclic precursor for reductive amination/cyclization.

Derivatization Strategies for Structural Modification of this compound

The primary amine at the C3 position and the secondary amine of the pyrrolidine ring are prime sites for structural modification through various derivatization reactions. These modifications are often used to alter the compound's physicochemical properties.

Common derivatization strategies focus on the nucleophilic character of the amino groups.

Acylation : The 3-amino group can be readily acylated using acid chlorides, anhydrides, or activated esters to form amides. This is a common strategy for creating prodrugs or modulating biological activity. researchgate.net

Sulfonylation : Reaction with sulfonyl chlorides (e.g., dansyl chloride, tosyl chloride) yields sulfonamides. Dansyl chloride is frequently used to introduce a fluorescent tag for analytical purposes. researchgate.netnih.gov

Urea (B33335) and Thiourea (B124793) Formation : Treatment with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea derivatives, respectively.

N-Alkylation/N-Arylation : The pyrrolidine nitrogen can be alkylated or arylated under various conditions, such as reductive amination or Buchwald-Hartwig amination, to introduce further diversity.

The following table outlines common derivatization reactions for the 3-amino group.

Reaction TypeReagent ExampleResulting Functional Group
AcylationBenzoyl ChlorideAmide
SulfonylationDansyl ChlorideSulfonamide
Urea FormationPhenyl IsocyanateUrea
Carbamate Formation9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Carbamate

These synthetic and derivatization strategies provide a robust toolbox for chemists to produce this compound and its analogs for further scientific investigation.

Modification of the Pyrrolidine Ring System

The pyrrolidine ring, a prevalent motif in many biologically active compounds, can be synthesized and modified through several strategies. acs.orgorganic-chemistry.org These methods often allow for the introduction of diverse substituents and the modulation of the ring's stereochemistry.

One prominent approach for constructing substituted pyrrolidines is the "borrowing hydrogen" methodology. researchgate.net This atom-economical process involves the reaction of diols with primary amines, catalyzed by transition metals like iridium or ruthenium. organic-chemistry.orgresearchgate.net For instance, the synthesis of 3-pyrrolidinols can be achieved by reacting 1,2,4-butanetriol (B146131) with a primary amine. This method could be adapted to synthesize precursors to this compound by employing an appropriately substituted triol.

Another powerful technique is the [3+2] cycloaddition reaction. This approach allows for the construction of the five-membered pyrrolidine ring in a highly controlled manner. For example, the reaction of azomethine ylides with various alkenes can generate highly functionalized pyrrolidines. acs.org The diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. A representative example of a catalyst system that can be employed for such cycloadditions is a silver-based catalyst in conjunction with a chiral phosphine (B1218219) ligand. organic-chemistry.org

The table below illustrates a selection of synthetic methods that can be utilized to modify or synthesize the pyrrolidine ring, with representative catalysts and resulting general structures.

Reaction TypeKey ReagentsCatalyst/ConditionsGeneral Product
Borrowing Hydrogen1,2,4-Butanetriol, Primary Amine[Ir(Cp*)Cl2]23-Hydroxypyrrolidine
[3+2] CycloadditionAzomethine Ylide, AlkeneAgOAc / TF-BiphamPhosSubstituted Pyrrolidine
Reductive Amination of Diketones1,4-Diketone, AnilineIridium Complex, Formic AcidN-Aryl-pyrrolidine

This table presents representative examples of reactions for pyrrolidine synthesis and modification; specific yields and conditions would vary based on the exact substrates and reagents used.

Modification of the Phenyl Substituent

The 4-ethylphenyl group of the target molecule offers another site for chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring, provided the pyrrolidine core is appropriately protected to prevent side reactions.

For instance, nitration of a protected precursor of this compound could introduce a nitro group onto the phenyl ring, which can then be further transformed. The directing effects of the ethyl group and the pyrrolidine substituent would influence the position of substitution. Subsequent reduction of the nitro group would yield an additional amino group on the aromatic ring, opening avenues for further derivatization.

The following table provides a hypothetical overview of potential modifications to the phenyl ring of a protected 4-(4-ethylphenyl)pyrrolidine derivative.

ReactionReagentConditionsPotential Product
NitrationHNO₃, H₂SO₄0-10 °C4-(4-Ethyl-3-nitrophenyl)pyrrolidine derivative
HalogenationBr₂, FeBr₃0 °C4-(3-Bromo-4-ethylphenyl)pyrrolidine derivative
Friedel-Crafts AcylationAcetyl Chloride, AlCl₃Anhydrous, 0 °C4-(3-Acetyl-4-ethylphenyl)pyrrolidine derivative

This table illustrates potential modifications to the phenyl ring. The feasibility and regioselectivity of these reactions would need to be determined experimentally.

Functionalization at the Amine Moiety

The primary amine at the 3-position of the pyrrolidine ring is a key site for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. nsf.gov

Acylation: The primary amine can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. msu.edu This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. mnstate.edulibretexts.org

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reversible reaction is often catalyzed by acid.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. libretexts.org

The table below summarizes some key functionalization reactions at the amine moiety.

Reaction TypeReagentConditionsGeneral Product
AcylationAcetyl ChlorideBase (e.g., Triethylamine)N-Acetyl-4-(4-ethylphenyl)pyrrolidin-3-amine
Reductive AminationBenzaldehyde, NaBH₃CNMethanolN-Benzyl-4-(4-ethylphenyl)pyrrolidin-3-amine
Imine FormationAcetoneAcid catalystN-(Propan-2-ylidene)-4-(4-ethylphenyl)pyrrolidin-3-amine
Sulfonylationp-Toluenesulfonyl chlorideBase (e.g., Pyridine)N-(p-Tolylsulfonyl)-4-(4-ethylphenyl)pyrrolidin-3-amine

This table provides examples of functionalization reactions at the amine group. Specific reaction conditions and yields would depend on the chosen reagents and substrates.

Advanced Analytical Characterization and Purity Assessment for Research Purposes

Spectroscopic Confirmation of Molecular Structure

The definitive confirmation of a molecule's structure is achieved through a combination of spectroscopic methods that probe different aspects of its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy are fundamental for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 4-(4-Ethylphenyl)pyrrolidin-3-amine, specific chemical shifts (δ) and coupling constants (J) from ¹H NMR, which would detail the electronic environment and neighboring protons for each hydrogen atom, are not published. Similarly, ¹³C NMR data, which would identify each unique carbon atom in the molecule, remains unavailable. Without this information, a definitive assignment of the proton and carbon skeletons is not possible.

While general chemical shift ranges for similar structural motifs (e.g., substituted pyrrolidines and ethylphenyl groups) are known, applying these to generate specific, accurate data for the target compound would be speculative.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The precise mass of the molecular ion and the characteristic fragmentation pathways of this compound under techniques like electron ionization (EI) or electrospray ionization (ESI) have not been reported. This data is vital for confirming the elemental composition and for structural elucidation by analyzing the resulting fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. Key expected absorptions for this compound would include N-H stretching and bending vibrations for the amine group, C-H stretching for the aromatic and aliphatic portions, and C-N stretching. However, a specific IR spectrum with precise absorption bands for this compound is not available in the searched literature.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile compounds. A validated HPLC method would specify parameters such as the column type (e.g., C18), mobile phase composition, flow rate, and detection wavelength. Such detailed analytical conditions for this compound are not documented, preventing the establishment of a standardized method for its purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds or those that can be derivatized to become volatile, GC-MS is a powerful tool for separation and identification. It provides both retention time data for the compound and its mass spectrum for confirmation. Specific GC-MS analytical parameters, including the type of capillary column, temperature program, and carrier gas flow rate for this compound, have not been found.

Stereochemical Analysis and Enantiomeric Purity

The compound this compound possesses two chiral centers at the C3 and C4 positions of the pyrrolidine (B122466) ring. This gives rise to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the amino and ethylphenyl groups profoundly influences the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules, such as biological receptors or chiral stationary phases in analytical systems. Therefore, the determination of the specific stereoisomer and its enantiomeric purity is a critical aspect of its characterization.

The stereochemistry of amines can be complex, as the nitrogen atom can undergo rapid inversion. stereoelectronics.orglibretexts.org However, in a cyclic system like a pyrrolidine, this inversion is often restricted, making the chiral centers at the carbon atoms the primary focus of stereochemical analysis.

Detailed Research Findings

While specific, publicly available research detailing the stereochemical analysis of this compound is limited, the analytical principles for characterizing such compounds are well-established within the field of organic and medicinal chemistry. The stereoselective synthesis of pyrrolidine derivatives is an active area of research, often employing chiral precursors or catalysts to obtain specific stereoisomers. nih.govnih.gov

The analysis of the resulting products typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for separating enantiomers. The choice of CSP is critical and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotic-based columns. nih.gov These phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.

For a compound like this compound, derivatization of the primary amine with a chiral derivatizing agent can also be employed. This reaction creates diastereomers that can be separated on a standard achiral HPLC column.

Data Tables

Given the absence of specific published experimental data for the chiral separation of this compound, the following tables are presented as illustrative examples of how such data would be structured. The values are hypothetical and based on typical results for the analysis of similar chiral amines.

Table 1: Hypothetical Chiral HPLC Separation of this compound Enantiomers

StereoisomerRetention Time (min)Peak Area (%)Enantiomeric Excess (% ee)
(3R,4R)12.599.599.0
(3S,4S)14.20.5

This interactive table illustrates a hypothetical successful enantiomeric separation, indicating high enantiomeric purity for the (3R,4R) isomer.

Table 2: Hypothetical NMR Data for a Diastereomeric Derivative of this compound

ProtonChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2
H-33.853.92
H-43.213.28
Aromatic (ortho to ethyl)7.157.18
Aromatic (meta to ethyl)7.257.29

This interactive table demonstrates how distinct chemical shifts in NMR for diastereomeric derivatives can be used to determine diastereomeric ratios and potentially infer stereochemistry.

Structure Activity Relationship Sar Studies of 4 4 Ethylphenyl Pyrrolidin 3 Amine Derivatives

Design and Synthesis of Analogs for SAR Probing

The rational design of analogs is fundamental to understanding SAR. The synthesis of these compounds often begins with the construction of the core pyrrolidine (B122466) ring, followed by diversification of its key functional groups. A common synthetic route involves a [3+2] cycloaddition reaction to form the trans-substituted pyrrolidine ring, followed by reduction of a nitro group to furnish the crucial 3-amine intermediate. nih.gov This intermediate, such as (±)-trans-4-arylpyrrolidin-3-amine, becomes the starting point for various modifications. nih.gov

The nature of the substituent on the phenyl ring at the C4 position of the pyrrolidine scaffold is a major determinant of activity. SAR studies on related 4-arylpyrrolidine derivatives, such as those investigated for antimalarial activity, have shown that both electron-donating and electron-withdrawing groups can be tolerated. nih.gov

Table 1: SAR of the C4-Aryl Moiety in 4-Arylpyrrolidin-3-acetamide Derivatives Data derived from antimalarial assays of related compounds.

Compound ID C4-Aryl Substituent (R) Activity (IC50, nM)
Analog 1 4-CF3 190
Analog 2 4-Cl 250
Analog 3 4-F >1000
Analog 4 3-Cl 430

Source: Derived from data in nih.gov

The pyrrolidine ring itself offers several avenues for modification to probe the SAR. The stereochemistry of the substituents is paramount; the trans-configuration between the C3-amine and C4-aryl group is consistently shown to be crucial for potent activity in related series. nih.gov The puckering of the pyrrolidine ring, which is influenced by substituents, can control the spatial orientation of the key pharmacophoric groups. nih.gov

Furthermore, the nitrogen atom of the pyrrolidine ring can be substituted. While some studies show that unsubstituted pyrrolidine nitrogens lead to weaker activity compared to their N-substituted (e.g., N-benzyl) counterparts, this position is a key handle for modifying physicochemical properties like solubility and metabolic stability. nih.govnih.gov

The primary amine at the C3 position is a critical functional group and a prime site for modification to explore SAR. Converting the amine into various amides, sulfonamides, or ureas can dramatically alter a compound's biological profile. In the development of antimalarial agents, the amine was acylated to form a series of acetamide (B32628) derivatives. nih.gov This modification not only changed the hydrogen bonding capacity but also introduced new steric and electronic features.

The choice of the acyl group is critical. SAR studies revealed that substituting the amine with different aryl-acetamide moieties led to a wide range of potencies. This highlights that the interaction of this side chain with the target protein is a key driver of activity. The nature of the amine substituent directly influences the compound's ability to form essential interactions within a receptor's binding pocket. mdpi.com

Biological Evaluation of Analogs in Preclinical Assays (excluding human clinical trials)

The biological evaluation of newly synthesized analogs is a critical step in the SAR process. This typically involves a tiered approach, starting with high-throughput in vitro screening followed by more detailed dose-response studies for promising compounds.

To assess the biological activity of the 4-(4-ethylphenyl)pyrrolidin-3-amine derivatives, specific and validated in vitro assays are required. For example, in the context of antimalarial drug discovery, a common assay is the SYBR Green I-based fluorescence assay, which measures the proliferation of the Plasmodium falciparum parasite in red blood cells. nih.gov

The development of such an assay involves optimizing conditions like cell density, incubation time, and reagent concentrations to ensure reproducibility and a sufficient signal-to-noise ratio. A library of synthesized compounds is then screened at a single concentration to identify initial "hits." These hits are then subjected to further testing to confirm their activity and rule out false positives.

Compounds that show significant activity in the initial screen are selected for dose-response profiling to determine their potency. This involves testing the compound across a range of concentrations to generate a dose-response curve. From this curve, key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are calculated. The IC50 value represents the concentration of a compound required to inhibit a biological process by 50% and is a standard measure of potency. mdpi.com

The table below shows representative IC50 values for a series of N-acyl derivatives of a 4-arylpyrrolidin-3-amine core, demonstrating how modifications to the amine substituent affect potency against P. falciparum.

Table 2: Potency of N-Acyl Analogs of a 4-(4-Trifluoromethylphenyl)pyrrolidin-3-amine Core This table demonstrates the principle of dose-response profiling on a closely related scaffold.

Compound ID N-Acyl Group IC50 (nM)
Derivative A 2-(4-chlorophenyl)acetamide 43
Derivative B 2-(3-chlorophenyl)acetamide 50
Derivative C 2-phenylacetamide 190
Derivative D 2-(4-fluorophenyl)acetamide 240

Source: Derived from data in nih.gov

These potency values are crucial for building a comprehensive SAR model, allowing researchers to correlate specific structural changes with increases or decreases in biological activity and guiding the design of more effective compounds. mdpi.com

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling and SAR studies have been pivotal in delineating the essential structural components required for the interaction of 4-arylpyrrolidin-3-amine derivatives with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov

Through systematic modifications of the 4-arylpyrrolidin-3-amine scaffold, researchers have identified several key structural elements that are critical for high-affinity binding and potent inhibition of monoamine reuptake. A generalized pharmacophore for this class of compounds typically includes a protonatable nitrogen atom, an aromatic ring, and specific steric and electronic features that dictate the potency and selectivity towards the different monoamine transporters.

A seminal study on 3,4-disubstituted pyrrolidines, discovered through 3-D database pharmacophore searching, has shed light on the crucial determinants of activity. nih.gov The core structure consists of a central pyrrolidine ring with key substituents at the 3 and 4-positions. The 3-amino group is a critical feature, with its basic nitrogen atom being essential for interaction with the transporters. The nature of the substituent on this nitrogen, as well as the substituent at the 4-position of the pyrrolidine ring, profoundly influences the biological activity.

For instance, in a series of 3,4-disubstituted pyrrolidines, the presence of a 4-phenyl group was found to be a key contributor to activity. Modifications on this phenyl ring, such as the introduction of an ethyl group as in this compound, are expected to modulate the lipophilicity and steric interactions within the binding pocket of the transporters. While direct data on the ethyl-substituted analog is not available, studies on related compounds with different phenyl substitutions have demonstrated that both the position and the electronic nature of the substituent are important for potency and selectivity.

Furthermore, the substituent on the pyrrolidinyl nitrogen plays a significant role. For example, N-benzylation of the pyrrolidine nitrogen has been shown to be a favorable modification in some series of monoamine reuptake inhibitors. nih.gov The following table summarizes the activity of some representative 3,4-disubstituted pyrrolidine analogs, highlighting the importance of the substituents on the pyrrolidine ring for their inhibitory activity at the dopamine, serotonin, and norepinephrine transporters.

CompoundR1 (at N1)R2 (at C4)DAT Kᵢ (μM)SERT Kᵢ (μM)NET Kᵢ (μM)
Analog 1 H4-Cl-Ph>10>10>10
Analog 2 CH₂Ph4-Cl-Ph0.250.110.045
Analog 3 CH₂(3,4-di-Cl-Ph)4-Cl-Ph0.0840.230.031

Data sourced from a study on 3,4-disubstituted pyrrolidines as monoamine transporter inhibitors. nih.gov

The data clearly indicates that N-substitution is crucial for potent activity, with the unsubstituted analog being inactive. The substitution of the N-benzyl group with a 3,4-dichlorobenzyl group led to the most potent compound in this series for DAT and NET inhibition. nih.gov These findings suggest that for this compound, modifications at the pyrrolidine nitrogen would be a key area for SAR exploration to enhance potency and modulate selectivity.

The stereochemical configuration of the substituents on the pyrrolidine ring is a critical determinant of the biological activity of 4-arylpyrrolidin-3-amine derivatives. The non-planar, puckered nature of the pyrrolidine ring gives rise to different stereoisomers (enantiomers and diastereomers), which can exhibit significantly different affinities for their biological targets due to the chiral environment of the transporter binding sites. nih.gov

For 3,4-disubstituted pyrrolidines, two diastereomers are possible: the cis isomer, where the substituents at the 3- and 4-positions are on the same side of the ring, and the trans isomer, where they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers.

Studies on analogous systems have consistently shown that one stereoisomer is often significantly more active than the others. For instance, in a series of [(aryloxy)(pyridinyl)methyl]pyrrolidine derivatives, the stereochemistry was found to be a key factor influencing the inhibition of monoamine reuptake. nih.gov The separation and biological evaluation of individual enantiomers are therefore essential to identify the most potent and selective compound.

The following table illustrates the impact of stereochemistry on the activity of a representative pyrrolidine derivative from a study on dual serotonin and noradrenaline reuptake inhibitors.

CompoundStereochemistry5-HT Reuptake IC₅₀ (nM)NA Reuptake IC₅₀ (nM)
Analog A (R)-enantiomer105
Analog B (S)-enantiomer15080

Data is hypothetical and illustrative of the typical impact of stereochemistry observed in related series. nih.gov

This illustrative data underscores the general principle that stereochemistry plays a pivotal role in the activity of this class of compounds. The (R)-enantiomer, in this hypothetical example, is significantly more potent than the (S)-enantiomer, highlighting the stereospecific nature of the interaction with the biological target. Therefore, for the future development of this compound derivatives as therapeutic agents, the stereoselective synthesis and evaluation of individual stereoisomers will be of paramount importance.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Biological Activity Profiling (excluding human clinical data)

Extensive searches of publicly available scientific literature and databases did not yield specific data on the in vitro biological activity of the chemical compound 4-(4-Ethylphenyl)pyrrolidin-3-amine. While the pyrrolidine (B122466) scaffold is a common feature in many biologically active molecules, information detailing the effects of this specific compound in cell-based assays, enzyme inhibition or activation studies, receptor binding assays, or target engagement studies in cellular models is not currently available in the public domain.

Cell-Based Assays for Specific Biological Pathways

No published studies were identified that have investigated the activity of this compound in cell-based assays designed to probe specific biological pathways.

Enzyme Inhibition or Activation Studies

There is no publicly available information from studies that have assessed the potential of this compound to inhibit or activate any specific enzymes.

Receptor Binding and Functional Assays

Data from receptor binding and functional assays for this compound are not available in the scientific literature.

Target Engagement Studies in Cellular Models

No target engagement studies for this compound in cellular models have been reported in the available literature.

Preclinical In Vivo Studies for Mechanistic Insights (animal models only)

Validation of In Vitro Findings in Relevant Animal Models

As no in vitro findings for this compound have been published, there are consequently no preclinical in vivo studies validating such findings in animal models.

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the preclinical biological activity or mechanistic investigations for the compound "this compound" that aligns with the detailed outline provided.

The search for data on this specific molecule yielded no results pertaining to its molecular and cellular effects in animal tissues, biomarker identification, or the elucidation of its molecular mechanism of action, including target identification, downstream signaling, or protein-ligand interactions.

While the pyrrolidine scaffold is a common feature in many biologically active compounds, research findings are highly specific to the full chemical structure. Information on related but distinct molecules cannot be accurately extrapolated to "this compound".

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content for this particular compound.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME assays are fundamental tools used early in the drug discovery process to identify compounds with favorable pharmacokinetic properties. These experiments provide crucial data on how a compound is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. One of the primary methods to assess this is through microsomal stability assays. These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The rate at which the compound is metabolized by these enzymes provides an indication of its stability in vivo.

Table 1: Representative Microsomal Stability Data Interpretation

Half-life (t½) Intrinsic Clearance (CLint) Interpretation
> 30 min Low High Metabolic Stability
10 - 30 min Moderate Moderate Metabolic Stability

This table provides a general framework for interpreting microsomal stability data; actual values and classifications can vary between laboratories and studies.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can reduce the effective concentration of a drug at its target, potentially impacting its efficacy.

The most common method to determine plasma protein binding is equilibrium dialysis. In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a compartment with a buffer solution. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the percentage of the drug that was bound to plasma proteins.

Although specific plasma protein binding data for 4-(4-Ethylphenyl)pyrrolidin-3-amine has not been published, this assay is a standard component of preclinical profiling. The results are typically reported as the percentage of the compound bound to plasma proteins.

Table 2: General Classification of Plasma Protein Binding

Percent Bound Classification Pharmacokinetic Implication
< 90% Low to Moderate Higher fraction of unbound, pharmacologically active drug available.
90% - 99% High A smaller fraction of the drug is available for therapeutic action.

This table offers a general guide to understanding plasma protein binding data.

A drug's ability to pass through biological membranes is crucial for its absorption and distribution. In vitro permeability is often assessed using cell-based assays, such as the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized epithelial cells, mimicking the intestinal barrier.

In this assay, the compound is added to either the apical (top) or basolateral (bottom) side of the Caco-2 cell monolayer. The rate at which the compound appears on the opposite side is measured, providing an apparent permeability coefficient (Papp). This value helps predict oral absorption. A high Papp value suggests good potential for oral absorption. The assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells and limit their absorption and distribution, including into the brain.

While specific Caco-2 permeability data for this compound is not available, this assay is a critical component in evaluating its potential as an orally administered therapeutic.

Table 3: Representative Caco-2 Permeability Classification

Apparent Permeability (Papp) (10⁻⁶ cm/s) Classification Predicted Oral Absorption
> 10 High High
1 - 10 Moderate Moderate

This table provides a general interpretation of Caco-2 permeability results.

In Silico Pharmacokinetic Predictions

In addition to in vitro studies, computational or in silico models are increasingly used to predict the ADME properties of drug candidates. These models leverage the chemical structure of a compound to estimate its pharmacokinetic behavior, allowing for the rapid screening of large numbers of molecules and prioritization of those with the most promising profiles.

A wide range of computational models exists to predict various ADME parameters, including solubility, absorption, metabolism, and toxicity. These models are built using large datasets of compounds with known experimental values and employ various machine learning algorithms and quantitative structure-property relationship (QSPR) methods. For a novel compound like this compound, these predictive tools can offer initial insights into its likely pharmacokinetic characteristics.

These models can predict parameters such as:

Aqueous Solubility: A key factor for absorption.

Intestinal Absorption: Predicting the percentage of a drug absorbed from the gut.

Metabolism by CYP Isoforms: Identifying which cytochrome P450 enzymes are likely to metabolize the compound.

Potential for hERG Inhibition: Assessing the risk of cardiac toxicity.

It is important to note that while these predictions are valuable, they are not a substitute for experimental data and must be interpreted with caution. The accuracy of the prediction depends on the quality and scope of the data used to build the model.

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. In silico models are frequently used to predict a compound's potential for BBB penetration.

These models often calculate physicochemical properties known to influence BBB transport, such as:

LogP (lipophilicity): A measure of a compound's solubility in oil versus water.

Polar Surface Area (PSA): The surface area of a molecule occupied by polar atoms.

Molecular Weight: The mass of the molecule.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in the molecule.

One commonly used predictive parameter is the logBB , which is the logarithm of the ratio of the concentration of a compound in the brain to its concentration in the blood. A higher logBB value generally indicates better brain penetration. Another parameter is the brain/blood partition coefficient (QPlogBB) .

While specific in silico brain penetration predictions for this compound are not publicly available, these models would be essential in its preclinical assessment to determine its suitability for targeting the CNS.

Table 4: General Interpretation of In Silico Brain Penetration Predictions

Parameter Value Range Interpretation
logBB > 0.3 High Brain Penetration
logBB -1 to 0.3 Moderate Brain Penetration
logBB < -1 Low Brain Penetration

This table provides a general framework for interpreting common in silico brain penetration prediction parameters. CNS MPO (Central Nervous System Multiparameter Optimization) is a scoring function that combines several physicochemical properties to predict CNS penetration.

Preclinical In Vivo Pharmacokinetic Studies in Animal Models (excluding human data)

Detailed in vivo pharmacokinetic studies for this compound in preclinical animal models are not presently available in published research. Information regarding its bioanalytical method development, absorption and distribution profiles, metabolic fate, and excretion pathways has not been documented.

Bioanalytical Method Development for Quantification in Biological Matrices

The development and validation of specific bioanalytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the quantification of this compound in biological matrices like plasma, urine, and tissue homogenates from animal studies have not been reported. The establishment of such methods is a critical first step in characterizing the pharmacokinetic profile of a compound.

Absorption and Distribution Profiles

There is no available data on the absorption and distribution of this compound in animal models. Key pharmacokinetic parameters such as bioavailability, the time to reach maximum concentration (Tmax), the maximum concentration (Cmax), the volume of distribution (Vd), and plasma protein binding have not been determined.

Metabolic Fate and Metabolite Identification in Animals

Studies to elucidate the metabolic pathways of this compound and identify its metabolites in preclinical species have not been published. Understanding the metabolic fate of a compound is crucial for assessing its potential for drug-drug interactions and for identifying any active or toxic metabolites.

Excretion Pathways

Information on the routes of excretion for this compound and its potential metabolites, whether through renal or fecal pathways, is not available for any animal species.

Preclinical In Vivo Pharmacodynamic Relationships (animal models only)

Similarly, there is a lack of published preclinical studies investigating the in vivo pharmacodynamic relationships of this compound. Research that correlates the concentration of the compound in the body with its pharmacological effects in animal models has not been found. Such studies are essential for establishing a compound's mechanism of action and for determining its potential therapeutic efficacy.

Computational Chemistry and Molecular Modeling Studies

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For a molecule like 4-(4-Ethylphenyl)pyrrolidin-3-amine, SBDD methods can predict its binding mode and affinity to various receptors, guiding the synthesis of more potent and selective analogs.

Ligand-Based Pharmacophore Modeling

In the absence of a known receptor structure, ligand-based pharmacophore modeling serves as an invaluable tool. creative-biolabs.com This technique involves identifying the common chemical features of a set of active molecules that are essential for their biological activity. creative-biolabs.comnih.gov A pharmacophore model for compounds related to this compound would typically consist of a specific 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netrsc.org

For this compound, the key pharmacophoric features would be:

A Hydrogen Bond Donor (HBD): The primary amine group at the 3-position of the pyrrolidine (B122466) ring.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor.

A Hydrophobic/Aromatic Feature: The 4-ethylphenyl group provides a significant hydrophobic and aromatic region for interaction with nonpolar pockets in a target protein.

A generated pharmacophore model could be used as a 3D query to screen large chemical databases for structurally diverse compounds that match the essential features, potentially identifying novel hits with similar or improved activity. researchgate.netnih.gov The quality of such a model is often validated by its ability to distinguish known active compounds from inactive ones. nih.gov

Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound. For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target.

The interactions governing the binding of this compound would likely include:

Hydrogen Bonding: The 3-amino group is well-positioned to form hydrogen bonds with amino acid residues like aspartate or glutamate. The pyrrolidine nitrogen can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethylphenyl substituent would favorably interact with hydrophobic pockets lined by residues such as leucine, isoleucine, and valine.

Pi-Stacking/Arene-Arene Interactions: The phenyl ring can engage in π-π stacking or arene-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. hilarispublisher.com

The binding affinity is estimated using scoring functions, which calculate a score or binding energy (e.g., in kcal/mol) representing the strength of the ligand-receptor interaction. Lower scores typically indicate stronger binding. Docking studies on related pyrrolidine derivatives against various targets have demonstrated the importance of these interactions in achieving high affinity. researchgate.netresearchgate.netnih.gov

Table 1: Representative Docking Scores of Analogous Pyrrolidine Derivatives Against Various Targets

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interactions NotedReference
Pyrrolidin-2-one DerivativesAcetylcholinesterase (AChE)-18.59Hydrogen bonds, hydrophobic interactions researchgate.net
4-Anilinoquinazoline DerivativesDNA Gyrase-8.16Hydrogen bonds with active site residues nih.gov
Pyrrolidinone Analog MMK16Cyclooxygenase-2 (COX-2)High Affinity (Specific score not given)Hydrogen bond, hydrophobic channel interaction researchgate.net
Pyrrolidine-2,3-dione DerivativesCyclin-dependent kinase 5 (Cdk5)>67.67 (GoldScore)Not specified nih.gov

Note: The data in this table is derived from studies on related pyrrolidine structures and is intended to be illustrative of the potential docking performance of compounds like this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the intrinsic electronic and structural properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a common method used to investigate the electronic properties of molecules. arabjchem.org For this compound, these calculations can determine key parameters that describe its reactivity.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, the map would show negative potential (red/yellow) around the nitrogen atoms, indicating regions prone to electrophilic attack or hydrogen bonding as an acceptor. Positive potential (blue) would be expected around the amine hydrogens, highlighting their role as hydrogen bond donors.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity.

Studies on substituted pyrrolidines have shown that functionalization can tune the electronic properties, influencing their potential as n-type semiconductors or enhancing their solubility and conductivity. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Pyrrolidine Structure

PropertyDescriptionTypical Calculated ValueReference
HOMO EnergyEnergy of the highest occupied molecular orbital~ -6.0 eV arabjchem.org
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ 1.5 eV arabjchem.org
HOMO-LUMO GapEnergy difference between HOMO and LUMO~ 7.5 eV arabjchem.org
Dipole MomentMeasure of the net molecular polarity~ 3.0 - 4.0 Debye arabjchem.org

Note: These values are based on DFT calculations for substituted pyrrolidinones and serve as an example. The exact values for this compound would require specific calculation.

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a state of "pseudorotation" between various envelope and twisted conformations. acs.org The substituents on the ring significantly influence which conformation is most stable. nih.gov

Ring Puckering: The pyrrolidine ring typically adopts either an "endo" or "exo" pucker, where one of the carbon atoms is out of the plane of the other four atoms. nih.gov

High-level ab initio calculations can be used to determine the relative energies of different conformers, identifying the most stable, low-energy structures that the molecule is likely to adopt in solution or when interacting with a receptor. acs.org Understanding the preferred conformation is essential for accurate molecular docking and pharmacophore modeling.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. researchgate.net An MD simulation would model the movement of every atom in the system (the protein, the ligand, and surrounding water molecules) by solving Newton's equations of motion. nih.gov

If a docking pose of this compound in a target protein was determined, an MD simulation could be performed to:

Assess Stability: Verify if the predicted binding pose is stable over a simulation time of nanoseconds. The root-mean-square deviation (RMSD) of the ligand's atoms is monitored to see if it remains in the binding pocket. researchgate.net

Refine Binding Mode: Observe any subtle changes in the ligand's orientation and the protein's side chains as they adapt to each other.

Analyze Intermolecular Interactions: Calculate the persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA on the simulation trajectory to obtain a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities than simple docking scores.

MD simulations on related pyrrolidinium (B1226570) systems have been used to study their behavior at interfaces and to understand the stability of their complexes with biological targets. nih.govdeakin.edu.au These studies confirm the importance of a dynamic approach to complement static modeling techniques.

Protein-Ligand Complex Stability

The stability of a complex formed between a ligand, such as this compound, and a target protein is a critical determinant of its potential biological activity. Molecular dynamics (MD) simulations are a key tool used to assess this stability. These simulations model the movement of atoms in the complex over time, providing a dynamic picture of the interactions that hold the ligand in the protein's binding site.

The binding free energy, often calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, provides a quantitative estimate of the affinity between the ligand and the protein. nih.gov For a series of pyrrolidine-based inhibitors, these calculations can help in ranking their potencies and understanding the contributions of different substituents to the binding affinity. nih.gov It is anticipated that the 4-ethylphenyl substituent would contribute favorably to the binding energy through van der Waals interactions.

Parameter Significance in Protein-Ligand Complex Stability Anticipated Finding for this compound
RMSDMeasures the deviation of the protein-ligand complex from its initial docked conformation over time. Low and stable RMSD values suggest a stable complex.Low RMSD values would indicate a stable binding of the compound within the active site of a target protein.
Hydrogen BondsKey non-covalent interactions that anchor the ligand to the protein. The number and duration of hydrogen bonds are crucial for stability.The amine group and pyrrolidine nitrogen are expected to form persistent hydrogen bonds with polar residues in the binding pocket.
Binding Free Energy (e.g., MM/GBSA)A calculated value that estimates the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding.A favorable (negative) binding free energy would be expected, driven by both electrostatic and hydrophobic interactions.

Dynamic Behavior of the Compound in Biological Environments

Understanding the dynamic behavior of this compound in a biological environment extends beyond its interaction with a single target protein. MD simulations can also provide insights into how the compound behaves in a more complex milieu, such as in the presence of a lipid bilayer, which is crucial for assessing properties like membrane permeability. nih.gov

The conformational flexibility of the pyrrolidine ring and the rotational freedom of the ethylphenyl group are important aspects of its dynamic behavior. These conformational changes can influence how the molecule presents itself to potential binding partners. Studies on other small molecules have shown that ligand dynamics can be crucial for binding and unbinding events. researchgate.net

Furthermore, the interaction with water molecules in the solvent environment is critical. The solvation and desolvation of the ligand and the binding site play a significant role in the thermodynamics of binding. The primary amine and the pyrrolidine nitrogen of this compound are expected to interact favorably with water, influencing its solubility and distribution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect.

Development of Predictive QSAR Models

The development of a predictive QSAR model for a series of compounds, including this compound, would typically involve a dataset of structurally related molecules with known biological activities. nih.govnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

For pyrrolidine derivatives, QSAR studies have successfully been used to build models for various activities, such as inhibiting enzymes like neuraminidase and dipeptidyl peptidase IV. nih.govtandfonline.com In these studies, descriptors related to electrostatic and steric properties were often found to be significant. mdpi.com For a QSAR model involving this compound, it is likely that descriptors capturing the size and hydrophobicity of the ethylphenyl group, as well as the electronic properties of the amine and pyrrolidine ring, would be important.

The process of developing a QSAR model involves selecting the most relevant descriptors and using a statistical method, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to build the mathematical equation. mdpi.com The goal is to create a model that can accurately predict the activity of compounds not used in the model-building process.

Statistical Validation and Interpretation

A crucial step in QSAR modeling is the rigorous statistical validation of the developed model to ensure its robustness and predictive power. researchgate.net This involves both internal and external validation techniques. nih.govmdpi.com

Internal validation often employs methods like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. nih.gov The squared cross-validation correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered acceptable. mdpi.com

External validation involves using the developed QSAR model to predict the activities of a set of compounds (the test set) that were not used in the model development. mdpi.com The predictive ability of the model is assessed by the squared correlation coefficient of prediction (R²pred). nih.gov

The interpretation of the QSAR model provides valuable insights into the structure-activity relationships. By examining the descriptors included in the model, it is possible to understand which molecular properties are positively or negatively correlated with the biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to higher activity. In the context of this compound, a QSAR model could reveal the optimal size and electronic properties of the substituent on the phenyl ring for a given biological activity.

Validation Parameter Description Typical Acceptance Criteria
r² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated r²) A measure of the internal predictive ability of the model, typically from leave-one-out cross-validation.> 0.5
R²pred (External Validation) Measures the predictive power of the model on an external test set.Varies, but should be statistically significant
F-test A statistical test that assesses the overall significance of the regression model.High F-value with a low p-value
Standard Deviation of Error of Prediction (SDEP) A measure of the average error in the predicted values.As low as possible

Conclusion and Future Research Directions

Summary of Key Academic Findings for 4-(4-Ethylphenyl)pyrrolidin-3-amine

A thorough review of the existing scientific literature reveals a significant scarcity of academic studies focused specifically on this compound. At present, there are no dedicated research articles, comprehensive datasets, or detailed experimental findings published in peer-reviewed journals that are centered on this particular molecule. Its physicochemical properties and spectroscopic data are not extensively documented in readily accessible academic databases. The primary information available is its basic chemical structure and identifiers from commercial suppliers. This lack of published research indicates that the compound remains largely unexplored within the academic community.

Identification of Research Gaps

The absence of dedicated research on this compound presents several significant research gaps. The following table summarizes the key areas where scientific investigation is needed.

Research Area Identified Gap
Chemical Synthesis No published, optimized, and scalable synthetic route is available. Stereoselective synthesis methods for its diastereomers and enantiomers are undeveloped.
Pharmacokinetics The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is unknown.
Pharmacodynamics The mechanism of action and specific biological targets have not been identified.
Toxicology There is no available data on the acute or chronic toxicity of the compound.
Therapeutic Potential The potential applications of this compound in any therapeutic area have not been investigated.

Proposed Future Synthesis and Derivatization Endeavors

To address the current void in the understanding of this compound, future synthetic efforts are paramount. A logical starting point would be the development of a robust and scalable synthetic protocol. A potential synthetic strategy could involve a multi-step sequence, possibly beginning with a suitable starting material like 4-ethylphenylacetonitrile (B1295458) or a related precursor, followed by the construction of the pyrrolidine (B122466) ring and subsequent introduction of the amine functionality.

A key synthetic challenge and opportunity lies in the stereocontrolled synthesis of the compound. As the molecule possesses two chiral centers, it can exist as two pairs of enantiomers (diastereomers). Future work should focus on developing diastereoselective and enantioselective synthetic routes to isolate and characterize each stereoisomer. This could potentially be achieved using chiral auxiliaries, asymmetric catalysis, or resolution techniques.

Furthermore, the synthesis of a library of derivatives based on the this compound scaffold would be a valuable endeavor. Modifications could include:

N-substitution of the pyrrolidine nitrogen: Introducing various alkyl, aryl, or acyl groups could modulate the compound's physicochemical properties and biological activity.

Substitution on the phenyl ring: Introducing different substituents on the 4-ethylphenyl moiety could explore structure-activity relationships.

Modification of the 3-amino group: Acylation, alkylation, or conversion to other functional groups could lead to novel derivatives with diverse properties.

Advanced Mechanistic Elucidation Studies

Once the synthesis of this compound and its derivatives is established, advanced mechanistic studies will be crucial to understand their behavior at a molecular level. Initially, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the compound's conformational preferences, electronic properties, and potential reactivity.

Experimental mechanistic studies would then be necessary to validate these computational predictions. Techniques such as kinetic analysis of its reactions, isotopic labeling studies, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) of reaction intermediates could provide insights into the reaction mechanisms involving this compound. If the compound shows biological activity, understanding its mechanism of action would involve identifying its molecular target(s) and characterizing the binding interactions.

Exploration of Novel Biological Targets and Therapeutic Areas (preclinical only)

The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.gov For instance, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), suggesting potential applications in the treatment of obesity and other metabolic disorders. nih.gov This precedent suggests that this compound could also interact with various biological targets.

Future preclinical research should involve screening this compound and its derivatives against a wide range of biological targets. Based on the structural similarities to other known bioactive molecules, initial screening could focus on:

G-protein coupled receptors (GPCRs): Many neurologically active drugs target GPCRs.

Ion channels: The pyrrolidine core is present in some ion channel modulators.

Enzymes: Screening against various enzyme families, such as kinases, proteases, or lipoxygenases, could reveal potential inhibitory activity. nih.gov

Any promising "hits" from these initial screens would then warrant more detailed in vitro and in vivo preclinical evaluation to assess their therapeutic potential in areas such as neuroscience, metabolic diseases, or infectious diseases.

Potential for Development of Advanced Chemical Probes

Should this compound or its derivatives demonstrate high affinity and selectivity for a specific biological target, they could serve as valuable chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system. The development of such probes would require the synthesis of analogs containing reporter groups, such as fluorescent tags, biotin, or photoreactive groups.

These advanced chemical probes could be utilized in a variety of applications, including:

Target identification and validation: To confirm the molecular target of the compound.

Imaging: To visualize the localization of the target within cells or tissues.

Affinity chromatography: To isolate and identify binding partners of the target protein.

The development of chemical probes based on the this compound scaffold would significantly contribute to our understanding of the biological processes in which its target is involved.

Q & A

Q. What are the standard synthetic protocols for 4-(4-Ethylphenyl)pyrrolidin-3-amine, and how are intermediates validated?

The synthesis of pyrrolidine derivatives typically involves condensation reactions. For example, analogous compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines are synthesized via refluxing (E)-1-(4-morpholinophenyl)-3-arylprop-2-en-1-ones with guanidine nitrate in ethanol catalyzed by lithium hydroxide . Key steps include:

  • Reagent selection : Guanidine nitrate as a nitrogen source and LiOH as a base catalyst.
  • Reaction conditions : Reflux for 4–6 hours, followed by purification via column chromatography (ethyl acetate/petroleum ether).
  • Validation : Melting point analysis, elemental analysis, and spectroscopic techniques (FT-IR, NMR, MS) confirm intermediate and final product structures .

Q. What spectroscopic methods are critical for characterizing this compound?

Post-synthesis characterization relies on:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing pyrrolidine ring protons from ethylphenyl substituents .
  • FT-IR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and torsion angles, as seen in structurally similar pyrazol-5-amine derivatives .

Q. How are purification techniques optimized for pyrrolidine-based amines?

Column chromatography with silica gel (100–200 mesh) using ethyl acetate/petroleum ether (2:8 ratio) is standard for separating polar intermediates . For challenging separations, preparative HPLC or recrystallization in ethanol/water mixtures may improve yield and purity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Factorial design systematically tests variables (e.g., temperature, catalyst concentration, solvent ratio) to identify optimal conditions. For example:

  • 2^k factorial experiments : Evaluate main effects and interactions between variables (e.g., LiOH concentration vs. reflux time).
  • Response surface methodology (RSM) : Models non-linear relationships to maximize yield .
  • Case study: ICReDD’s computational-experimental feedback loop reduces trial-and-error by integrating quantum chemical calculations with experimental data .

Q. What computational strategies predict regioselectivity in modifying the pyrrolidine ring?

Density Functional Theory (DFT) calculations analyze electronic and steric effects at reaction sites. For instance:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions on the pyrrolidine ring.
  • Transition state modeling : Predicts energy barriers for competing pathways (e.g., amine alkylation vs. aryl substitution) .
  • Molecular docking : Screens binding affinities for target proteins, guiding functionalization strategies .

Q. How can contradictory biological activity data be resolved for structurally similar amines?

Discrepancies in activity may arise from stereochemical differences or assay variability. Mitigation strategies include:

  • Chiral resolution : Separate enantiomers using chiral HPLC and test individually, as seen in studies on (3R,4S)-configured pyrrolidines .
  • Dose-response profiling : Compare IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Meta-analysis : Aggregate data from independent studies to identify consensus trends .

Q. What role does chemical software play in simulating reaction pathways for this compound?

Software like Gaussian or Schrödinger Suite enables:

  • Virtual screening : Simulates reaction outcomes under varied conditions (e.g., solvent effects).
  • Kinetic modeling : Predicts rate constants and intermediate stability .
  • Data management : Securely stores spectral and crystallographic data with encryption protocols to prevent breaches .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-(4-Ethylphenyl)pyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Ethylphenyl)pyrrolidin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.